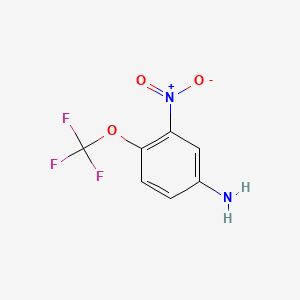

3-Nitro-4-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIKEFNBFUHDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346634 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-50-6 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and reliable synthesis pathway for 3-Nitro-4-(trifluoromethoxy)aniline, a key fluorinated intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis proceeds through a well-established three-step sequence starting from the commercially available 4-(trifluoromethoxy)aniline. This process involves the protection of the amine functionality via acetylation, followed by regioselective nitration, and subsequent deprotection to yield the target molecule. This guide provides a thorough explanation of the chemical principles underpinning each step, detailed experimental protocols, and critical process parameters to ensure a high-yield and high-purity outcome.

Introduction

3-Nitro-4-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique electronic properties and enhances metabolic stability and lipophilicity in target molecules, making it a desirable moiety in drug design.[1] This guide offers a comprehensive overview of a practical and scalable synthetic route, empowering researchers to confidently produce this important intermediate.

Overall Synthesis Pathway

The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline is achieved through a three-step process designed to control the regioselectivity of the nitration reaction and to protect the sensitive amino group from oxidation.

Caption: Overall three-step synthesis pathway for 3-Nitro-4-(trifluoromethoxy)aniline.

Step 1: Acetylation of 4-(Trifluoromethoxy)aniline

Causality: Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts.[2] Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-director. To ensure regioselective nitration at the desired ortho position and to protect the amino group, it is first converted to a less reactive acetamido group.[3][4] The acetamido group is an ortho-, para-directing group, and since the para position is blocked by the trifluoromethoxy group, nitration will be directed to the ortho position.

Experimental Protocol: Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Table 1: Reagent Quantities and Reaction Parameters for Acetylation

| Reagent/Parameter | Quantity/Value |

| 4-(Trifluoromethoxy)aniline | 1.0 eq |

| Acetic Anhydride | 1.2 eq |

| Glacial Acetic Acid | 5-10 volumes |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

Step 2: Nitration of N-(4-(trifluoromethoxy)phenyl)acetamide

Causality: With the amino group protected, the electrophilic aromatic substitution (nitration) can be carried out under controlled conditions. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid, is the electrophile that attacks the electron-rich aromatic ring. The acetamido group directs the nitration to the ortho position (position 3).

Experimental Protocol: Synthesis of N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide

-

In a flask immersed in an ice-water bath, dissolve the dried N-(4-(trifluoromethoxy)phenyl)acetamide in concentrated sulfuric acid.

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the reaction temperature between 0 and 10 °C.[5]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and dry the product.

Table 2: Reagent Quantities and Reaction Parameters for Nitration

| Reagent/Parameter | Quantity/Value |

| N-(4-(trifluoromethoxy)phenyl)acetamide | 1.0 eq |

| Concentrated Nitric Acid | 1.1 eq |

| Concentrated Sulfuric Acid | 5-10 volumes |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

Step 3: Hydrolysis of N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide

Causality: The final step involves the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid or base-catalyzed hydrolysis.

Experimental Protocol: Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline

-

In a round-bottom flask, suspend the N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the starting material is completely consumed, as monitored by TLC.

-

If acidic hydrolysis is used, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product. If basic hydrolysis is used, the product may precipitate upon cooling.

-

Collect the solid product by vacuum filtration, wash it with water, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain high-purity 3-Nitro-4-(trifluoromethoxy)aniline.

Table 3: Reagent Quantities and Reaction Parameters for Hydrolysis

| Reagent/Parameter | Quantity/Value |

| N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide | 1.0 eq |

| Hydrochloric Acid (conc.) or Sodium Hydroxide (10-20% aq.) | Sufficient to effect hydrolysis |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

Characterization Data

The identity and purity of the final product, 3-Nitro-4-(trifluoromethoxy)aniline, should be confirmed by standard analytical techniques.

Table 4: Expected Analytical Data for 3-Nitro-4-(trifluoromethoxy)aniline

| Analysis | Expected Result |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₇H₅F₃N₂O₃[6] |

| Molecular Weight | 222.12 g/mol [6] |

| ¹H NMR | Spectral data available from chemical suppliers and databases.[7] |

| ¹³C NMR | Spectral data available from chemical suppliers and databases. |

| IR Spectroscopy | Characteristic peaks for N-H, C-F, N=O, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | [M]+ peak at m/z = 222.0252. |

Safety Considerations

-

Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform nitrations in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Concentrated acids (sulfuric and nitric) are extremely corrosive. Handle them with extreme care and have appropriate spill kits readily available.

-

Organic solvents are flammable. Avoid open flames and use them in a well-ventilated area.

-

The final product and intermediates may be toxic. Handle them with care and avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-Nitro-4-(trifluoromethoxy)aniline. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important fluorinated building block for their research and development needs.

References

-

PubChem. 3-Nitro-4-(trifluoromethoxy)aniline. Available at: [Link]

- Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.

- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]

-

PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available at: [Link]

-

askIITians. Why is acetylation performed before nitration of aniline? Available at: [Link]

-

SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

JoVE. Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. Available at: [Link]

-

SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

Wikipedia. 4-(Trifluoromethyl)aniline. Available at: [Link]

-

Chemistry Stack Exchange. Why nitration of aniline carried out after acetylation give ortho and para major products? Available at: [Link]

-

PubChem. 4-(Trifluoromethoxy)aniline. Available at: [Link]

-

CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]

-

Shaalaa.com. Give reasons for the following observation: Aniline is acetylated before nitration reaction. Available at: [Link]

-

Gauth. Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o. Available at: [Link]

-

ResearchGate. Removing an acetyl group from NH? Available at: [Link]

-

New Journal of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Available at: [Link]

-

PubChemLite. 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3). Available at: [Link]

Sources

- 1. 3-Nitro-4-(trifluoromethoxy)aniline (2822-50-6) at Nordmann - nordmann.global [nordmann.global]

- 2. shaalaa.com [shaalaa.com]

- 3. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE - Safety Data Sheet [chemicalbook.com]

- 7. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE(2822-50-6) 1H NMR spectrum [chemicalbook.com]

Introduction: A Core Building Block in Modern Fluorine Chemistry

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and metabolic stability. 3-Nitro-4-(trifluoromethoxy)aniline, a strategically substituted aniline derivative, serves as a quintessential example of a high-value intermediate. Its molecular architecture, featuring a nucleophilic amine, an electron-withdrawing nitro group, and the lipophilic trifluoromethoxy moiety, offers a versatile platform for the synthesis of complex chemical entities.

This guide provides an in-depth technical overview of 3-Nitro-4-(trifluoromethoxy)aniline, moving beyond a simple recitation of data to explain the causality behind its properties and applications. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to drive innovation.

Chemical Identity and Physicochemical Properties

The foundational properties of a molecule dictate its handling, reactivity, and suitability for various applications. 3-Nitro-4-(trifluoromethoxy)aniline is a solid at room temperature, appearing as a light brown to brown substance.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for 3-Nitro-4-(trifluoromethoxy)aniline

| Identifier | Value | Source(s) |

| CAS Number | 2822-50-6 | [1][2][3] |

| IUPAC Name | 3-nitro-4-(trifluoromethoxy)aniline | [4][5] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [3][5] |

| Molecular Weight | 222.12 g/mol | [1][3] |

| SMILES | NC1=CC(=C(OC(F)(F)F)C=C1)=O | [5] |

| InChIKey | QXIKEFNBFUHDHK-UHFFFAOYSA-N | [5] |

Table 2: Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)aniline

| Property | Value | Source(s) |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 90-92 °C | [1][2] |

| Boiling Point | ~300 °C at 760 mmHg | [1][6] |

| Density | ~1.543 g/cm³ | [1][6] |

| Flash Point | >110 °C | [1][2] |

| Solubility | While quantitative data is limited, it is expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate, and slightly soluble in water.[7] |

Proposed Synthesis Pathway

The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline is not a trivial matter of direct nitration. The powerful activating, ortho, para-directing nature of the aniline amine group competes with the deactivating, but also ortho, para-directing, trifluoromethoxy group. Direct nitration of 4-(trifluoromethoxy)aniline would likely yield a mixture of isomers, primarily the 2-nitro product, along with potential oxidation byproducts.

A more robust and selective strategy involves the protection of the highly reactive amine group as an acetanilide. This protection moderates the activating effect of the amine, reduces its susceptibility to oxidation, and sterically hinders the ortho positions, favoring nitration at the desired position 3. The synthesis can be logically structured into three main stages: Protection , Nitration , and Deprotection .

Experimental Protocol: A Self-Validating Approach

This protocol is adapted from established procedures for the protection and subsequent nitration of substituted anilines.[8][9]

Stage 1: Protection via Acetylation

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water. The N-(4-(trifluoromethoxy)phenyl)acetamide product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the protected intermediate.

Stage 2: Regioselective Nitration

-

Setup: In a flask maintained in an ice bath (0-5 °C), dissolve the dried N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq.) in concentrated sulfuric acid.

-

Nitrating Agent: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid at 0 °C.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: maintaining a low temperature prevents over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice, causing the nitrated product, N-(3-nitro-4-(trifluoromethoxy)phenyl)acetamide, to precipitate.

-

Purification: Collect the solid via vacuum filtration and wash with cold water until the filtrate is neutral.

Stage 3: Hydrolysis (Deprotection)

-

Setup: Suspend the crude nitrated acetanilide in a mixture of ethanol and aqueous hydrochloric acid.

-

Reaction: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the final product.

-

Purification: Collect the crude 3-Nitro-4-(trifluoromethoxy)aniline by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Chemical Reactivity and Synthetic Utility

The utility of 3-Nitro-4-(trifluoromethoxy)aniline as an intermediate stems from the distinct reactivity of its functional groups. The aromatic ring is generally deactivated towards further electrophilic substitution due to the potent electron-withdrawing effects of the nitro and trifluoromethoxy groups. However, the amine and nitro groups provide handles for a variety of valuable transformations.

-

Reduction of the Nitro Group: The most common and synthetically valuable reaction is the selective reduction of the nitro group to a primary amine. This transformation yields 3-Amino-4-(trifluoromethoxy)aniline , a diamine building block. This can be achieved through several methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing metals in acidic media (e.g., Fe/HCl or Sn/HCl).[10][11][12] This conversion is fundamental for creating more complex heterocyclic systems or for differential functionalization of the two amino groups.

-

Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly versatile intermediate can then undergo a suite of reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, in place of the original amine.

Applications in Drug Discovery

The trifluoromethoxy (-OCF₃) group is often considered a "super methyl" group or a lipophilic hydrogen bond acceptor. Its incorporation into bioactive molecules can profoundly enhance their pharmacological profiles.[13]

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability.[13]

-

Metabolic Stability: Unlike a methoxy (-OCH₃) group, the C-O bond in a trifluoromethoxy group is highly resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to a longer half-life for drug candidates in the body.[13]

-

Modulation of pKa and Conformation: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups, influencing receptor binding affinity and overall efficacy.

While specific drugs synthesized directly from 3-Nitro-4-(trifluoromethoxy)aniline are proprietary or in early development, its structural isomer, 4-Nitro-3-(trifluoromethyl)aniline , serves as a key intermediate in the synthesis of Flutamide , a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[14][15] This parallel highlights the critical role of nitro-trifluoro-substituted anilines in constructing pharmaceutically active agents. This class of intermediates is indispensable for building complex molecules for oncology, neuroscience, and anti-inflammatory research programs.[16][17]

Safety and Handling

As with many nitrated aromatic compounds, 3-Nitro-4-(trifluoromethoxy)aniline requires careful handling in a laboratory setting. It is classified as harmful and an irritant. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[18]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [2] |

| H315 | Causes skin irritation. | [2][19] | |

| H319 | Causes serious eye irritation. | [2][19] | |

| H335 | May cause respiratory irritation. | [2][19] | |

| Precautionary | P261 | Avoid breathing dust. | [19][20] |

| P280 | Wear protective gloves/protective clothing/eye protection. | - | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [20] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20] |

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2] Combustion may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[2]

Conclusion

3-Nitro-4-(trifluoromethoxy)aniline is more than a mere catalog chemical; it is a sophisticated building block engineered for high-impact applications. Its carefully arranged functional groups provide a blueprint for synthetic versatility, while the embedded trifluoromethoxy moiety offers a proven strategy for enhancing the pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the unique advantages of fluorine chemistry to develop next-generation pharmaceuticals and advanced materials.

References

- Benchchem. (n.d.). Optimizing reaction conditions for 4-(Trifluoromethoxy)aniline synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)aniline.

-

abcr Gute Chemie. (n.d.). AB228410 | CAS 2822-50-6. Retrieved from [Link]

- Shanghai Canbi Pharma Ltd. (2013). SAFETY DATA SHEET 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE.

- Benchchem. (n.d.). Optimization of reaction conditions for the nitration of 4-(Trifluoromethyl)aniline.

- Gesher A. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.

-

Sinowin Chemical. (n.d.). 2822-50-6 3-Nitro-4- (trifluoromethoxy) Aniline. Retrieved from [Link]

- Fluorochem. (n.d.). Safety Data Sheet - 3-Nitro-4-(trifluoromethoxy)aniline.

-

MOLBASE. (n.d.). 3-Nitro-4-(trifluoromethoxy)aniline | 2822-50-6. Retrieved from [Link]

- Capot Chemical. (2008). Material Safety Data Sheet - 3-Nitro-4-(trifluoromethoxy)aniline.

- Healy, J. M., et al. (2022).

-

PubChem. (n.d.). 3-Fluoro-4-nitro-5-(trifluoromethyl)aniline. Retrieved from [Link]

- Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

-

LookChem. (n.d.). 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE | 2822-50-6. Retrieved from [Link]

- ChemicalBook. (2022). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.

-

Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? Retrieved from [Link]

- Smith, A. D., & Jones, C. G. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Bakal, E. A., et al. (2021).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

- Guidechem. (n.d.). What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?

- Sigma-Aldrich. (n.d.). 3-Nitro-4-(trifluoromethoxy)aniline | 2822-50-6. Retrieved from a product page on the Sigma-Aldrich website.

-

PubChem. (n.d.). 3-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitro-3-(Trifluoromethyl)Aniline in Modern Pharmaceutical Synthesis.

-

Matrix Fine Chemicals. (n.d.). 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE | CAS 2822-50-6. Retrieved from [Link]

- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.

-

PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. 3-Nitro-4-(trifluoromethoxy)aniline , 98% , 2822-50-6 - CookeChem [cookechem.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 2822-50-6 CAS MSDS (3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 613694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE | CAS 2822-50-6 [matrix-fine-chemicals.com]

- 6. molbase.com [molbase.com]

- 7. sinochlorine.com [sinochlorine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 3-Nitro-4-(trifluoromethoxy)aniline (2822-50-6) at Nordmann - nordmann.global [nordmann.global]

- 18. capotchem.com [capotchem.com]

- 19. 3-Nitro-4-(trifluoromethoxy)aniline | 2822-50-6 [sigmaaldrich.com]

- 20. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline (CAS 2822-50-6): Properties, Synthesis, and Applications

Introduction

3-Nitro-4-(trifluoromethoxy)aniline, with CAS number 2822-50-6, is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its strategic combination of a nitro group, an amine moiety, and a trifluoromethoxy substituent on an aniline framework makes it a versatile intermediate. This guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, and diverse applications, particularly in the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the trifluoromethoxy group, such as enhanced lipophilicity and metabolic stability, are a recurring theme in its utility.[1]

Physicochemical and Spectroscopic Properties

The distinct arrangement of functional groups in 3-Nitro-4-(trifluoromethoxy)aniline dictates its physical and chemical behavior. A comprehensive understanding of these properties is essential for its effective use in synthetic applications.

| Property | Value |

| CAS Number | 2822-50-6 |

| Molecular Formula | C7H5F3N2O3[2][3] |

| Molecular Weight | 222.12 g/mol [2][3] |

| Appearance | Solid[4] |

| Melting Point | 90-92 °C[4] |

| Boiling Point | 300.1°C at 760 mmHg[5] |

| Density | 1.543 g/cm³[5] |

| Flash Point | 135.3°C[5] |

| Refractive Index | 1.525[5] |

Spectroscopic analysis provides invaluable insights into the molecular structure of 3-Nitro-4-(trifluoromethoxy)aniline. While detailed spectra are best sourced from dedicated databases, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and trifluoromethoxy groups, and the electron-donating amine group.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR would display a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and the C-F and C-O stretches of the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the substituted aniline structure.

Synthesis and Reactivity

The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline typically involves a multi-step process starting from a more readily available precursor. A common synthetic strategy involves the nitration of a trifluoromethoxy-substituted aniline derivative, where the directing effects of the substituents guide the regioselectivity of the nitration.

Illustrative Synthetic Pathway:

Caption: A common synthetic route to 3-Nitro-4-(trifluoromethoxy)aniline.

The reactivity of 3-Nitro-4-(trifluoromethoxy)aniline is primarily governed by its three functional groups:

-

Amine Group: The primary amine is a versatile functional handle for a wide range of transformations, including diazotization, acylation, alkylation, and the formation of heterocyclic rings.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amine, providing a route to diamine derivatives.

-

Trifluoromethoxy Group: This group is generally stable to many reaction conditions and imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.[1]

Key Applications in Research and Development

3-Nitro-4-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Synthesis

The presence of the trifluoromethoxy group is highly desirable in drug candidates as it can enhance their pharmacokinetic properties, such as improved membrane permeability and resistance to metabolic degradation.[1] This compound serves as a key starting material for the synthesis of complex heterocyclic structures and other pharmacologically active molecules.[1]

Agrochemical Development

In the agricultural industry, trifluoromethoxy-containing compounds are utilized in the development of effective and stable pesticides.[1] The unique electronic properties of the trifluoromethoxy group can contribute to the enhanced efficacy and target specificity of these agrochemicals.[1]

Experimental Protocol: A Representative Reaction - Acylation of the Amine Group

This protocol details a general procedure for the acylation of 3-Nitro-4-(trifluoromethoxy)aniline, a common transformation to protect the amine or to introduce further functionality.

Materials:

-

3-Nitro-4-(trifluoromethoxy)aniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Acetyl chloride or Acetic anhydride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Nitro-4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1-1.2 eq.) or pyridine to the solution and stir for 5-10 minutes at room temperature.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acylated product.

Safety and Handling

3-Nitro-4-(trifluoromethoxy)aniline is a chemical that requires careful handling in a laboratory setting.[6]

Hazard Identification:

-

It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

In case of inhalation, move the victim to fresh air and keep them at rest in a comfortable position for breathing.[6]

-

For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate safety glasses or chemical goggles.

-

Skin Protection: Wear protective gloves and a lab coat.[4]

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a suitable respirator.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be emitted.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and store locked up.[6]

-

Avoid exposure to heat, light, and air.[4]

-

Incompatible materials include strong oxidizing agents and strong acids.[4]

Conclusion

3-Nitro-4-(trifluoromethoxy)aniline is a strategically important chemical intermediate with a unique combination of functional groups. Its value lies in its ability to serve as a versatile building block for the synthesis of complex molecules with desirable properties for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development. Proper safety precautions are paramount when handling this compound to ensure a safe laboratory environment.

References

- The Role of Trifluoromethoxy Aniline Deriv

- 3-Nitro-4-(trifluoromethoxy)aniline 2822-50-6, Purity 98% - MOLBASE. (URL: )

- 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE | 2822-50-6. (URL: )

- 3-NITRO-4-(TRIFLUOROMETHOXY)

- SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (URL: )

- 3-Nitro-4-(trifluoromethoxy)aniline , 98% , 2822-50-6 - CookeChem. (URL: )

- 2822-50-6 3-Nitro-4-(Trifluoromethoxy)Aniline 3-硝基-4-三氟甲氧基苯胺 - Win-Win Chemical. (URL: )

- material safety d

- Synthesis and application of 4-Nitro-3-trifluoromethyl aniline - ChemicalBook. (URL: )

- What is the application of 4-Nitro-3-trifluoromethyl aniline? - FAQ - Guidechem. (URL: )

- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google P

- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed. (URL: )

- SAFETY D

- Chemwatch GHS SDS 2948 - SD Fine-Chem. (URL: )

- SAFETY D

- 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem. (URL: )

- 4-Nitro-3-(trifluoromethyl)aniline 98 393-11-3 - Sigma-Aldrich. (URL: )

- Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applic

- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. | Semantic Scholar. (URL: )

- What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process? - FAQ - Guidechem. (URL: )

- 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )

- The Crucial Role of 4-Nitro-3-(Trifluoromethyl)Aniline in Modern Pharmaceutical Synthesis. (URL: )

- 3-Nitro-4-(trifluoromethoxy)aniline - nordmann.global. (URL: )

- CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google P

- 4-(Trifluoromethoxy)aniline synthesis - ChemicalBook. (URL: )

- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Public

- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Nitro-4-(trifluoromethoxy)aniline , 98% , 2822-50-6 - CookeChem [cookechem.com]

- 3. 2822-50-6 3-Nitro-4-(Trifluoromethoxy)Aniline 3-硝基-4-三氟甲氧基苯胺 -Win-Win Chemical [win-winchemical.com]

- 4. canbipharm.com [canbipharm.com]

- 5. molbase.com [molbase.com]

- 6. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE - Safety Data Sheet [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-4-(trifluoromethoxy)aniline, a crucial chemical intermediate. With a focus on scientific integrity and practical application, this document delves into the compound's physicochemical properties, synthesis protocols, applications in drug discovery, and essential safety and handling procedures. The molecular weight of this compound is a foundational piece of data, and this guide will explore its significance in the broader context of chemical synthesis and analysis.

Core Compound Profile: 3-Nitro-4-(trifluoromethoxy)aniline

3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6) is a substituted aniline that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a nitro group ortho to the amine and a trifluoromethoxy group para to the amine, imparts unique reactivity and desirable physicochemical properties to molecules that incorporate it.

The trifluoromethoxy (-OCF3) group is a key feature, acting as an electron-withdrawing substituent that enhances lipophilicity and metabolic stability in drug candidates.[1] Increased lipophilicity can improve a molecule's ability to penetrate cellular membranes, potentially leading to better oral bioavailability.[1] Furthermore, the -OCF3 group is often resistant to metabolic breakdown, which can result in a longer half-life for therapeutic agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for its characterization. The key data for 3-Nitro-4-(trifluoromethoxy)aniline are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 222.12 g/mol | [2] |

| Molecular Formula | C7H5F3N2O3 | [2] |

| CAS Number | 2822-50-6 | [2] |

| Appearance | Solid | N/A |

| Melting Point | 90-92 °C | N/A |

| Boiling Point | 300.1 °C at 760 mmHg | N/A |

| Density | 1.543 g/cm³ | N/A |

Spectroscopic data is essential for confirming the identity and purity of 3-Nitro-4-(trifluoromethoxy)aniline. Key spectral information includes:

-

¹H NMR: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

-

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the nitro (NO₂) and amine (NH₂) groups.

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Synthesis and Mechanistic Considerations

The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the nitration of a substituted aniline precursor.

Proposed Synthesis Workflow

A plausible and scientifically sound synthesis of 3-Nitro-4-(trifluoromethoxy)aniline can be conceptualized as a two-step process starting from 4-(trifluoromethoxy)aniline.

Caption: Proposed two-step synthesis workflow for 3-Nitro-4-(trifluoromethoxy)aniline.

Experimental Protocol: Nitration of 4-(Trifluoromethoxy)aniline

The following is a generalized protocol based on standard nitration procedures for aromatic compounds. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethoxy)aniline.

-

Cooling: Cool the flask in an ice bath to maintain a low temperature during the addition of the nitrating agent.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the cooled and stirred solution of 4-(trifluoromethoxy)aniline. The temperature of the reaction mixture should be carefully monitored and maintained to prevent over-nitration and side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is poured onto ice water to quench the reaction. The product is then extracted with a suitable organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of nitro isomers, is then purified using column chromatography to isolate the desired 3-Nitro-4-(trifluoromethoxy)aniline.

Applications in Drug Discovery and Agrochemicals

The unique structural features of 3-Nitro-4-(trifluoromethoxy)aniline make it a valuable building block in the synthesis of complex organic molecules with biological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The presence of the amine group allows for a range of chemical transformations, such as amide bond formation, while the nitro group can be reduced to an amine, providing another point for molecular elaboration.

A notable example of a related compound's application is the use of 4-Nitro-3-(trifluoromethyl)aniline as a precursor in the synthesis of Flutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[3][4] This highlights the importance of nitro-substituted trifluoromethyl and trifluoromethoxy anilines in developing targeted therapies.

Caption: Generalized pathway for the use of 3-Nitro-4-(trifluoromethoxy)aniline in drug synthesis.

Utility in Agrochemicals

The properties imparted by the trifluoromethoxy group are also highly advantageous in the development of modern agrochemicals, such as pesticides and herbicides.[5] Enhanced metabolic stability can lead to increased persistence and efficacy of the active ingredient.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling 3-Nitro-4-(trifluoromethoxy)aniline.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] The following PPE is mandatory when working with this substance:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be worn.[7]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[7]

Toxicological Information

Detailed toxicological studies for 3-Nitro-4-(trifluoromethoxy)aniline are not extensively available in the public domain. However, related compounds can be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8][9] Therefore, it is crucial to handle this compound with a high degree of caution.

Analytical and Quality Control Methods

Ensuring the purity and identity of 3-Nitro-4-(trifluoromethoxy)aniline is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Chromatographic Analysis

Gas Chromatography (GC) is a powerful technique for separating and quantifying the components of a mixture. A GC method can be developed to separate 3-Nitro-4-(trifluoromethoxy)aniline from its positional isomers and other impurities. The use of a Flame Ionization Detector (FID) is common for such analyses.

Spectroscopic Characterization

As mentioned earlier, ¹H NMR, ¹³C NMR, and IR spectroscopy are indispensable tools for confirming the chemical structure of the synthesized compound.[2] The presence and position of characteristic peaks in the spectra provide a fingerprint of the molecule, confirming its identity.

References

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (URL: Not available)

- Synquest Labs. 3-Nitro-4-(trifluoromethoxy)

- The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis. (URL: Not available)

- MPG.PuRe.

-

Capot Chemical. material safety data sheet. (URL: [Link])

- MTMT2.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: Not available)

- Fisher Scientific.

- The Crucial Role of 4-Nitro-3-(Trifluoromethyl)Aniline in Modern Pharmaceutical Synthesis. (URL: Not available)

-

PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE(2822-50-6) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. capotchem.com [capotchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

"3-Nitro-4-(trifluoromethoxy)aniline" melting point and boiling point

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6), a critical fluorinated intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The unique combination of a nitro group, an amine group, and a trifluoromethoxy substituent imparts valuable physicochemical properties that are highly sought after in modern chemistry. This document details the compound's core physical properties, including its melting and boiling points, and explores its synthesis, applications, and safety protocols. The strategic incorporation of the trifluoromethoxy (-OCF3) group is highlighted as a key factor in enhancing the lipophilicity and metabolic stability of target molecules, making this compound a cornerstone for innovation in drug development and crop protection.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern chemical synthesis, the introduction of fluorine-containing functional groups has become a pivotal strategy for modulating the properties of organic molecules. Among these, the trifluoromethoxy (-OCF3) group has gained significant traction for its ability to confer a unique set of advantages upon a parent molecule. 3-Nitro-4-(trifluoromethoxy)aniline serves as a prime example of a versatile building block that leverages these benefits.

The trifluoromethoxy group is a powerful electron-withdrawing substituent that offers several key advantages in the design of bioactive compounds[1]:

-

Enhanced Lipophilicity : The -OCF3 group significantly increases a molecule's ability to dissolve in lipids, which can improve its penetration of cellular membranes and enhance oral bioavailability in pharmaceutical applications[1].

-

Metabolic Stability : This functional group is exceptionally resistant to metabolic breakdown, often leading to a longer half-life for drug candidates or increased persistence for agrochemicals[1].

-

Modulation of Electronic Properties : Its strong electron-withdrawing nature can fine-tune the reactivity and physical characteristics of the molecule, influencing binding affinities with biological targets[1].

The structure of 3-Nitro-4-(trifluoromethoxy)aniline, featuring reactive amine and nitro groups in addition to the -OCF3 moiety, makes it a highly versatile intermediate for a wide array of synthetic applications[1][2].

Physicochemical Properties

The physical and chemical characteristics of 3-Nitro-4-(trifluoromethoxy)aniline are fundamental to its handling, storage, and application in synthesis. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2822-50-6 | [3] |

| Molecular Formula | C7H5F3N2O3 | [3][4] |

| Molecular Weight | 222.12 g/mol | [4] |

| Melting Point | 90-92 °C | [4][5] |

| Boiling Point | 300.1 °C at 760 mmHg | [5][6] |

| Density | 1.543 g/cm³ | [5][6] |

| Flash Point | >110 °C (230 °F) | [4][5] |

| Refractive Index | 1.5250 | [4][5] |

| Appearance | Solid | [6] |

Synthesis and Logical Workflow

The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline typically involves a multi-step process starting from a more basic trifluoromethoxy-substituted precursor. A logical and common approach involves the nitration of an aniline or a protected aniline derivative. The choice of starting material and reaction conditions is critical to ensure the correct regioselectivity of the nitro group at the meta position relative to the amine.

Caption: A plausible synthetic workflow for 3-Nitro-4-(trifluoromethoxy)aniline.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible method for the synthesis of 3-Nitro-4-(trifluoromethoxy)aniline, adapted from general procedures for the nitration of substituted anilines.

Step 1: Protection of the Amine Group

-

To a solution of 4-(trifluoromethoxy)aniline in a suitable non-protic solvent (e.g., dichloromethane), add acetyl chloride dropwise at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-[4-(trifluoromethoxy)phenyl]acetamide.

Step 2: Nitration

-

Slowly add the N-[4-(trifluoromethoxy)phenyl]acetamide obtained in Step 1 to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature between 0-10 °C during the addition.

-

After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitro-3-trifluoromethylacetanilide.

Step 3: Deprotection (Hydrolysis)

-

Reflux the 4-nitro-3-trifluoromethylacetanilide in an aqueous solution of a strong acid (e.g., sulfuric acid) for 2-3 hours[7].

-

Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the final product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Nitro-4-(trifluoromethoxy)aniline.

Applications in Research and Development

3-Nitro-4-(trifluoromethoxy)aniline is not an end-product but a crucial intermediate. Its value lies in the strategic positioning of its functional groups, which allows for further chemical transformations.

Caption: Relationship between the intermediate and its primary application areas.

-

Pharmaceutical Synthesis : This compound is a cornerstone in the synthesis of complex, pharmacologically active molecules[1][2]. The amine group can be diazotized or used in coupling reactions, while the nitro group can be reduced to an amine, providing another point for molecular elaboration. The presence of the -OCF3 group helps to build drug candidates with potentially improved pharmacokinetic profiles[1].

-

Agrochemical Development : In the agricultural sector, trifluoromethoxy anilines are used to create more effective and stable pesticides and herbicides[1]. These advanced formulations are designed for targeted pest control with potentially reduced environmental impact compared to older chemistries[1].

Safety and Handling

As with any active chemical reagent, proper handling and storage of 3-Nitro-4-(trifluoromethoxy)aniline are paramount to ensure laboratory safety.

-

Hazard Identification : This substance is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

-

Precautionary Measures :

-

P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray[3][6].

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection[3].

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water[3].

-

P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][6].

-

-

Storage : Store locked up in a dry, cool, and well-ventilated place[5][6]. Keep containers tightly closed and protect from light[5].

Conclusion

3-Nitro-4-(trifluoromethoxy)aniline is a high-value chemical intermediate whose utility is derived from its unique trifecta of functional groups. Its defined melting point of 90-92 °C and boiling point of 300.1 °C are critical parameters for its purification and use in subsequent reactions. The strategic importance of the trifluoromethoxy group in enhancing lipophilicity and metabolic stability ensures that this compound will remain a vital building block in the development of next-generation pharmaceuticals and agrochemicals, driving innovation across multiple sectors of the chemical industry.

References

- 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE - Safety Data Sheet - ChemicalBook. (2025-07-19).

- 3-Trifluoromethyl-4-nitroaniline - Chem-Impex.

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.

- 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 2822-50-6 - ChemicalBook.

- 3-Nitro-4-(trifluoromethoxy)aniline - Synquest Labs.

- 3-Nitro-4-(trifluoromethoxy)aniline - nordmann.global.

- Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents.

- 2822-50-6(3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE) Product Description.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Nitro-4-(trifluoromethoxy)aniline (2822-50-6) at Nordmann - nordmann.global [nordmann.global]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 2822-50-6 CAS MSDS (3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 2822-50-6 [m.chemicalbook.com]

- 6. 3-NITRO-4-(TRIFLUOROMETHOXY)ANILINE - Safety Data Sheet [chemicalbook.com]

- 7. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

"3-Nitro-4-(trifluoromethoxy)aniline" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Nitro-4-(trifluoromethoxy)aniline in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 3-nitro-4-(trifluoromethoxy)aniline and outlines a robust experimental framework for its determination. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical solubility considerations, and practical, step-by-step protocols for accurate solubility measurement.

Introduction to 3-Nitro-4-(trifluoromethoxy)aniline

3-Nitro-4-(trifluoromethoxy)aniline is an organic compound with the chemical formula C₇H₅F₃N₂O₃. It is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of a nitro group (-NO₂), a trifluoromethoxy group (-OCF₃), and an amine group (-NH₂) on the benzene ring imparts a unique combination of polarity and reactivity to the molecule. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline.

Table 1: Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)aniline

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₃ | |

| Molecular Weight | 238.12 g/mol | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 85-89 °C | |

| Boiling Point | 315.6±42.0 °C (Predicted) |

Based on its structure, we can predict its solubility behavior:

-

Polarity : The presence of the nitro and amine groups makes the molecule polar. The trifluoromethoxy group also contributes to the overall dipole moment.

-

Hydrogen Bonding : The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and trifluoromethoxy groups can act as hydrogen bond acceptors.

-

Predicted Solubility :

-

High Solubility : Expected in polar aprotic solvents (e.g., DMSO, DMF, THF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

-

Moderate Solubility : Likely in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Low Solubility : Predicted in nonpolar solvents (e.g., hexane, toluene) due to the significant difference in polarity.

-

Experimental Determination of Equilibrium Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

3-Nitro-4-(trifluoromethoxy)aniline (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of 3-nitro-4-(trifluoromethoxy)aniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Sample Analysis :

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-nitro-4-(trifluoromethoxy)aniline in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Analytical Quantification

A reliable analytical method is critical for accurate solubility determination. HPLC-UV is often the method of choice due to its specificity and sensitivity.

-

HPLC Method Development :

-

Column : A C18 reversed-phase column is a good starting point.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary.

-

Detection : The wavelength of maximum absorbance for 3-nitro-4-(trifluoromethoxy)aniline should be determined using a UV-Vis spectrophotometer and used for detection.

-

Calibration : A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Experimentally Determined Solubility of 3-Nitro-4-(trifluoromethoxy)aniline at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Data to be populated from experimental results | ||

| e.g., Methanol | ||

| e.g., Acetone | ||

| e.g., Toluene |

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and implementation.

Caption: Experimental workflow for determining the equilibrium solubility of 3-Nitro-4-(trifluoromethoxy)aniline.

Conclusion

While readily available public data on the solubility of 3-nitro-4-(trifluoromethoxy)aniline is limited, this guide provides a robust framework for its experimental determination. By understanding the physicochemical properties of the compound and following a systematic and well-controlled experimental protocol, researchers can generate high-quality, reliable solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

-

PubChem. 3-nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Avdeef, A. (2012).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

"3-Nitro-4-(trifluoromethoxy)aniline" safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 3-Nitro-4-(trifluoromethoxy)aniline

As a Senior Application Scientist, the introduction of any new reagent into a laboratory workflow necessitates a rigorous evaluation of its safety profile. This guide provides an in-depth analysis of the safety data for 3-Nitro-4-(trifluoromethoxy)aniline (CAS No: 2822-50-6), a compound of interest for researchers in synthetic chemistry and drug development. The focus here is not merely to list hazards, but to provide a clear, actionable framework for its safe handling, storage, and disposal, grounded in the causality behind established safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 3-Nitro-4-(trifluoromethoxy)aniline is a solid organic compound whose structure informs its reactivity and potential hazards. The presence of an aniline group, a nitro group, and a trifluoromethoxy group all contribute to its chemical behavior.

| Identifier | Value | Source |

| CAS Number | 2822-50-6 | [1][2] |

| Molecular Formula | C7H5F3N2O3 | [1][2] |

| Molecular Weight | 222.12 g/mol | [1][2] |

| Synonyms | 1-Amino-2-nitro-4-(trifluoromethoxy)benzene, 2-Amino-5-(trifluoromethoxy)nitrobenzene | [3] |

A summary of its key physical and chemical properties is crucial for predicting its behavior under laboratory conditions, such as potential for aerosolization or vapor pressure at ambient temperatures.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Boiling Point | 300.1°C at 760 mmHg | [1] |

| Density | 1.543 g/cm³ | [1] |

| Flash Point | 135.3°C | [1] |

| Vapor Pressure | 0.00115 mmHg at 25°C | [1] |

The low vapor pressure suggests that at room temperature, the inhalation hazard from vapors is low; however, the primary risk stems from the handling of the solid powder, which can form dust.[1][2]

Section 2: Comprehensive Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. 3-Nitro-4-(trifluoromethoxy)aniline is classified as a hazardous substance, primarily acting as an irritant.[2]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Expert Insight: The causality for these classifications lies in the molecule's structure. Aniline derivatives can be readily absorbed through the skin and are known skin irritants. The nitro and trifluoromethoxy groups can enhance this effect. Respiratory irritation is a common hazard for fine chemical powders, which can be easily inhaled if not handled with appropriate engineering controls.[2][4]

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount. The following workflow outlines the critical control points for handling this compound from receipt to disposal.

Caption: Workflow for the safe handling of 3-Nitro-4-(trifluoromethoxy)aniline.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Ventilation: Always handle this substance in a well-ventilated area.[1] For weighing and transferring the solid, or for any procedure that could generate dust or aerosols, a chemical fume hood is mandatory.[5]

-

Eye Wash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Handling Protocols

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation and inhalation of dust.[1][8] Use non-sparking tools for handling the solid to prevent ignition sources.[1]

-

Practice good industrial hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Contaminated work clothing should be removed and washed before reuse.[2]

Storage Protocols

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] This prevents degradation from moisture and ensures fugitive emissions are minimized.

-

The container should be stored locked up, accessible only to authorized personnel.[1][2]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][9] Aniline derivatives are reducing agents and can react violently with strong oxidizers.

Section 4: Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks, PPE is the final barrier. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Standards |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Required to prevent eye contact, which can cause serious irritation.[2] Equipment should be tested and approved under government standards like OSHA 29 CFR 1910.133 or European Standard EN166.[3][9] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A lab coat is mandatory. | Handle with gloves that have been inspected prior to use.[3] The goal is to prevent skin contact, which causes irritation.[2] Gloves must satisfy specifications of Regulation (EU) 2016/425 and standard EN 374.[3] |

| Respiratory Protection | Not required under normal use with adequate ventilation. | If a risk assessment shows that dusts may be generated and engineering controls are insufficient, use a full-face particle respirator (e.g., N100 (US) or P3 (EN 143) cartridges) as a backup.[3] |

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following decision tree outlines the immediate actions to be taken.

Caption: Decision tree for first aid response to exposure.

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]

-

Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Contaminated clothing must be removed and washed before reuse.[2]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[2]

-

Ingestion: If swallowed, rinse mouth. Call a poison control center or doctor immediately.[5][6] Do NOT induce vomiting.[5][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[6][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[6] Ensure adequate ventilation. Do not attempt to take action without suitable protective equipment.[2] Avoid breathing dust.[2]

-

Containment and Cleaning: Sweep or shovel spills into an appropriate, closed container for disposal.[2] Minimize dust generation.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Section 6: Toxicological and Ecological Information

-

Toxicological Information: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[2] The full toxicological properties have not been thoroughly investigated, which warrants a cautious approach.[4][9] There is no data to suggest that the substance is carcinogenic or a reproductive toxicant.[4][8]

-

Ecological Information: There is no specific data available on the ecotoxicity of this compound.[4] As a standard precaution, do not let the product enter drains or be released into the environment.[4]

Section 7: Disposal Considerations